

The Spectroscopic Signature of o-Bromophenyl Acetate: An In-Depth Technical Guide

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Compound of Interest

Compound Name: *o-Bromophenyl acetate*

Cat. No.: *B118267*

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This guide provides a comprehensive analysis of the spectral data for **o-bromophenyl acetate** (2-bromophenyl acetate), a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the compound. The focus is on the interpretation of spectral features, the causality behind experimental choices, and the practical application of this data in structural elucidation and quality control.

Introduction: The Importance of Spectroscopic Characterization

o-Bromophenyl acetate ($C_8H_7BrO_2$) is an aromatic ester whose utility in organic synthesis necessitates unambiguous structural confirmation and purity assessment. Spectroscopic techniques are the cornerstone of this characterization, each providing a unique piece of the structural puzzle. Proton and Carbon-13 NMR spectroscopy map the carbon-hydrogen framework, IR spectroscopy identifies key functional groups, and Mass Spectrometry determines the molecular weight and elemental composition, while also offering insights into the molecule's fragmentation pathways. This guide will dissect each of these spectral aspects, providing both the foundational data and the scientific rationale behind its interpretation.

Molecular Structure of o-Bromophenyl Acetate

Caption: Molecular structure of **o-bromophenyl acetate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ^1H and ^{13}C , we can deduce the connectivity and chemical environment of atoms within the molecule.

^1H NMR Spectroscopy

The ^1H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.65	Doublet of doublets	1H	Ar-H (ortho to Br)
~7.35	Triplet of doublets	1H	Ar-H (para to Br)
~7.20	Triplet of doublets	1H	Ar-H (meta to Br)
~7.10	Doublet of doublets	1H	Ar-H (ortho to OAc)
2.30	Singlet	3H	$-\text{C}(=\text{O})\text{CH}_3$

Interpretation and Causality:

- **Aromatic Region (7.0-7.7 ppm):** The four protons on the benzene ring are chemically non-equivalent due to the ortho-substitution pattern. The electron-withdrawing nature of the bromine atom and the acetate group deshields these protons, causing them to resonate at a lower field compared to benzene (δ 7.26 ppm). The proton ortho to the bromine atom is expected to be the most deshielded due to the inductive effect and anisotropy of the halogen. The complex splitting patterns (doublet of doublets, triplet of doublets) arise from coupling between adjacent protons (ortho-coupling, $J \approx 7\text{-}8 \text{ Hz}$) and, to a lesser extent, protons separated by four bonds (meta-coupling, $J \approx 1\text{-}2 \text{ Hz}$).
- **Aliphatic Region (2.30 ppm):** The three protons of the methyl group in the acetate moiety are equivalent and appear as a sharp singlet. Their chemical shift is influenced by the adjacent

carbonyl group, which deshields them to a value typical for acetyl groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~168.5	C=O
~148.0	C-OAc
~133.5	Ar-CH
~128.0	Ar-CH
~127.0	Ar-CH
~123.0	Ar-CH
~117.0	C-Br
~21.0	-CH ₃

Interpretation and Causality:

- Carbonyl Carbon (~168.5 ppm): The carbonyl carbon of the ester is significantly deshielded and appears at a characteristic downfield shift.
- Aromatic Carbons (117-148 ppm): The six aromatic carbons are all chemically distinct. The carbon directly attached to the oxygen of the acetate group (C-OAc) is the most deshielded aromatic carbon due to the electronegativity of oxygen. The carbon bonded to the bromine atom (C-Br) is shifted upfield due to the "heavy atom effect," a phenomenon where the large electron cloud of bromine increases shielding.^[1] The remaining four aromatic carbons appear in the expected region for a substituted benzene ring. The additive nature of substituent effects on aryl carbons allows for a reasonable prediction of their chemical shifts.^[2]

- Methyl Carbon (~21.0 ppm): The methyl carbon of the acetate group appears in the aliphatic region, with a chemical shift typical for such a functional group.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
~3070	Medium	C-H stretch	Aromatic
~1765	Strong	C=O stretch	Ester
~1590, 1480	Medium-Strong	C=C stretch	Aromatic Ring
~1210	Strong	C-O stretch	Ester
~750	Strong	C-H bend (out-of-plane)	Ortho-disubstituted aromatic
~550	Medium	C-Br stretch	Aryl bromide

Interpretation and Causality:

- C=O Stretch (~1765 cm⁻¹): The most prominent peak in the IR spectrum is the strong absorption due to the carbonyl stretch of the ester group. Its position at a relatively high wavenumber is characteristic of a phenyl ester, where the oxygen atom's lone pair delocalizes into the aromatic ring, strengthening the C=O bond.
- C-O Stretch (~1210 cm⁻¹): A strong band corresponding to the C-O stretching vibration of the ester linkage is also a key diagnostic feature.
- Aromatic Vibrations: The presence of the aromatic ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

- Substitution Pattern: The strong absorption around 750 cm^{-1} is characteristic of the out-of-plane C-H bending vibration for an ortho-disubstituted benzene ring, providing crucial information about the isomer.

Mass Spectrometry (MS)

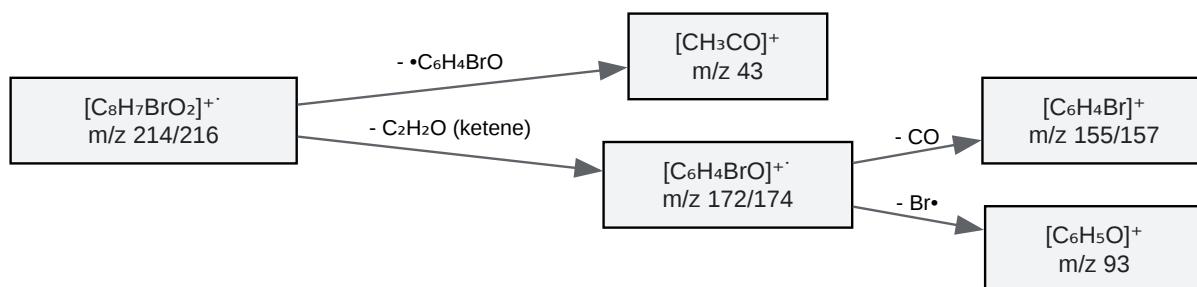
Mass spectrometry provides the molecular weight and elemental formula of a compound. In electron ionization (EI) mass spectrometry, the molecule is ionized and fragmented, and the resulting mass-to-charge ratios of the fragments provide a "fingerprint" that can be used for structural elucidation.

Expected Mass Spectrum Data (EI-MS)

m/z	Relative Intensity	Proposed Fragment
214/216	High	$[\text{M}]^+$ (Molecular Ion)
172/174	High	$[\text{M} - \text{C}_2\text{H}_2\text{O}]^+$
139/141	Low	$[\text{C}_7\text{H}_4\text{Br}]^+$
93	Medium	$[\text{C}_6\text{H}_5\text{O}]^+$
43	Very High	$[\text{CH}_3\text{CO}]^+$ (Base Peak)

Interpretation and Causality:

- Molecular Ion Peak ($[\text{M}]^+$): The presence of a pair of peaks at m/z 214 and 216 with an approximate 1:1 intensity ratio is the hallmark of a compound containing one bromine atom, due to the natural abundance of the ^{79}Br and ^{81}Br isotopes. This confirms the molecular weight of the compound.
- Base Peak (m/z 43): The most intense peak in the spectrum (the base peak) is expected at m/z 43, corresponding to the highly stable acylium ion ($[\text{CH}_3\text{CO}]^+$). This is a characteristic fragmentation for acetate esters.
- Key Fragmentation Pathways: A primary fragmentation pathway for phenyl acetates involves the loss of a neutral ketene molecule ($\text{C}_2\text{H}_2\text{O}$, 42 Da).^[3] For **o-bromophenyl acetate**, this would result in a fragment ion corresponding to o-bromophenol at m/z 172/174.

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Caption: Proposed major fragmentation pathways for **o-bromophenyl acetate** in EI-MS.

Experimental Protocols

The acquisition of high-quality spectral data is contingent upon meticulous experimental procedure. The following protocols are tailored for the analysis of a liquid organic compound like **o-bromophenyl acetate**.

NMR Sample Preparation and Acquisition

- Sample Preparation:
 - Accurately weigh 5-10 mg of **o-bromophenyl acetate** for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Chloroform-d is a common first choice due to its excellent solvating power for a wide range of organic compounds.
 - Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of cotton wool in a Pasteur pipette into a clean 5 mm NMR tube.
- Instrument Setup and Acquisition:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.

- Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
- For ^1H NMR, a standard pulse-acquire experiment is typically sufficient. A 30° pulse angle and a relaxation delay of 1-2 seconds are good starting parameters.
- For ^{13}C NMR, a proton-decoupled experiment is used to simplify the spectrum to singlets for each carbon. A longer relaxation delay (5-10 seconds) may be necessary to ensure quantitative integration, especially for quaternary carbons.

FT-IR Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
 - Acquire a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO_2 , H_2O) or instrumental signals.
 - Place a single drop of **o-bromophenyl acetate** directly onto the center of the ATR crystal.
 - Lower the anvil to apply gentle pressure, ensuring good contact between the sample and the crystal.
- Data Acquisition:
 - Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm^{-1} is standard for routine analysis.

GC-MS Analysis

- Sample Preparation:
 - Prepare a dilute solution of **o-bromophenyl acetate** ($\sim 100 \mu\text{g/mL}$) in a volatile organic solvent such as dichloromethane or ethyl acetate.
 - Transfer the solution to a 2 mL autosampler vial.

- Instrumental Conditions:
 - Gas Chromatograph (GC):
 - Injector: Split/splitless injector, typically operated at 250 °C. A split injection is used for concentrated samples to avoid column overload.
 - Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane) is suitable.
 - Oven Program: A temperature gradient is used to separate the analyte from any impurities. A typical program might be: hold at 50 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
 - Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Scan Range: m/z 40-400.

Conclusion

The spectroscopic data of **o-bromophenyl acetate**, when analyzed in concert, provide a definitive structural confirmation. The ¹H and ¹³C NMR spectra reveal the precise arrangement of the carbon-hydrogen framework, the IR spectrum confirms the presence of the key ester and ortho-disubstituted aromatic functionalities, and the mass spectrum establishes the molecular weight and provides characteristic fragmentation patterns consistent with the proposed structure. The protocols outlined herein represent a robust methodology for obtaining high-quality, reproducible data, which is essential for the reliable characterization of this and other similar chemical entities in a research and development setting.

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